molecular formula C21H22N4O4 B10871147 5-(furan-2-yl)-4-imino-3-[2-(morpholin-4-yl)ethyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

5-(furan-2-yl)-4-imino-3-[2-(morpholin-4-yl)ethyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

Cat. No.: B10871147
M. Wt: 394.4 g/mol
InChI Key: VFYOGXCOZKNEPM-UHFFFAOYSA-N
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Description

5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL is a complex heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that combines a furan ring, a morpholine moiety, and a chromeno-pyrimidine core, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino furans with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Potential candidate for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL stands out due to its unique combination of structural features, which confer a diverse range of chemical reactivity and biological activity.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

5-(furan-2-yl)-4-imino-3-(2-morpholin-4-ylethyl)-5H-chromeno[2,3-d]pyrimidin-8-ol

InChI

InChI=1S/C21H22N4O4/c22-20-19-18(16-2-1-9-28-16)15-4-3-14(26)12-17(15)29-21(19)23-13-25(20)6-5-24-7-10-27-11-8-24/h1-4,9,12-13,18,22,26H,5-8,10-11H2

InChI Key

VFYOGXCOZKNEPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=NC3=C(C2=N)C(C4=C(O3)C=C(C=C4)O)C5=CC=CO5

Origin of Product

United States

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